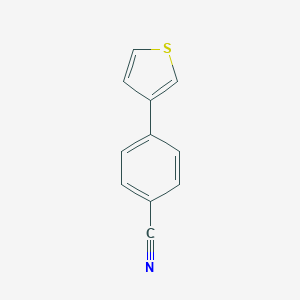

4-(3-Thienyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMVGQZHXAXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399655 | |

| Record name | 4-(3-Thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172507-33-4 | |

| Record name | 4-(3-Thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Thienyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Thienyl Benzonitrile and Its Analogues

Direct Synthesis Approaches

Direct synthesis of 4-(3-thienyl)benzonitrile involves methods where the core structure is assembled without relying on the coupling of pre-formed thiophene (B33073) and benzonitrile (B105546) rings. One potential industrial method is the direct ammoxidation of corresponding alkyl-substituted aromatic compounds. medcraveonline.com This process converts a methyl group on an aromatic ring directly into a nitrile group. For instance, a precursor like 4-methyl-3-phenylthiophene could theoretically undergo ammoxidation to yield this compound. This approach is valued for its efficiency but often requires harsh conditions and specialized catalysts, such as transition metal oxides supported on zeolites, to achieve high selectivity and prevent combustion. medcraveonline.com

Another direct strategy involves the construction of one of the heterocyclic rings from acyclic precursors. The synthesis of substituted thiophenes can be achieved through reactions like the Vilsmeier-Haack-Arnold reaction on an appropriate acetophenone, followed by cyclization with a sulfur source. sciforum.net A more advanced and modular approach involves the conversion of a pyridine (B92270) ring into a benzonitrile. This three-step protocol begins with pyridine N-oxidation, followed by a photochemical deconstruction in the presence of an amine to create a nitrile-containing diene, which then undergoes a Diels-Alder cycloaddition to form the benzonitrile ring. researchgate.net This method allows for the streamlined preparation of complex and densely functionalized benzonitriles from readily available pyridines. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing this compound and its derivatives. These reactions form a carbon-carbon bond between the thiophene and benzene (B151609) rings with high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. tcichemicals.comuwindsor.ca This palladium-catalyzed cross-coupling typically involves the reaction of an organoboron compound with an organic halide or triflate. youtube.com For the synthesis of this compound, two primary disconnection approaches are possible:

Coupling of 3-thienylboronic acid with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile).

Coupling of 4-cyanophenylboronic acid with a 3-halothiophene (e.g., 3-bromothiophene).

While convenient, Suzuki-Miyaura couplings involving thienylboronic acids can be challenging due to issues like protodeboronation. ntnu.no Success often requires careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, have shown significant success in improving yields and reaction rates, even at low catalyst loadings and room temperature for aryl chlorides. ntnu.nonih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | academie-sciences.fryoutube.com |

| Ligand | SPhos, XPhos, (o-tolyl)₃P, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle. | ntnu.nonih.govorganic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃ | Activates the organoboron species in the transmetalation step. | youtube.comacademie-sciences.fr |

| Solvent | 1,4-Dioxane, Toluene, THF, often with water | Solubilizes reactants and influences catalyst activity. | ntnu.noacademie-sciences.fr |

Other Catalytic Coupling Strategies

Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed methods are effective for synthesizing thienyl-aryl systems.

Direct C-H Arylation: This modern approach avoids the pre-functionalization required for traditional cross-coupling reactions by directly coupling an aryl halide with a C-H bond of the coupling partner. For example, 3-substituted thiophenes can be regioselectively arylated at the C5 position by reacting them with an aryl bromide in the presence of a palladium catalyst. beilstein-journals.org This method is highly atom-economical and reduces the number of synthetic steps. beilstein-journals.org

Negishi and Stille Couplings: These reactions utilize organozinc (Negishi) or organotin (Stille) reagents. While highly effective, the toxicity and air-sensitivity of the organometallic reagents can be a drawback compared to the more stable boronic acids used in Suzuki couplings.

Coupling with Organoaluminum Reagents: An efficient alternative involves the palladium-catalyzed cross-coupling of 3-thienyl aluminum reagents with aryl bromides. organic-chemistry.org This method operates effectively at room temperature without a base and is compatible with a wide range of functional groups. organic-chemistry.org

Nickel-Catalyzed Couplings: Nickel catalysts are gaining attention as a more earth-abundant and cost-effective alternative to palladium. chemrxiv.org Specialized benzonitrile-containing ligands have been designed to promote Ni-catalyzed cross-coupling reactions, where the nitrile moiety acts as an electron-acceptor to facilitate the crucial reductive elimination step. chemrxiv.org

Ring-Closure and Cyclization Reactions in Related Systems

Ring-closure and cyclization reactions offer a powerful strategy for constructing the heterocyclic core of thienyl-containing molecules. While not always used for the direct synthesis of this compound itself, these methods are fundamental in creating related and more complex systems.

One of the most well-known methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur. nih.gov This multicomponent reaction assembles the thiophene ring in a single step.

Radical cyclization is another versatile approach. Thiyl radicals can be generated and used to initiate cyclization cascades with unsaturated substrates like alkynes, forming various sulfur-containing rings. nih.gov Similarly, alkynyl aryl ketones containing an ortho-thiopropyl group can undergo radical cyclization to produce thiochromones, demonstrating the formation of a sulfur-containing ring fused to a benzene ring. rsc.org Ring-closing metathesis (RCM) has also been employed to synthesize macrolactones that incorporate a thienyl substituent, showcasing the utility of cyclization in creating large and complex molecular architectures. nih.gov

Strategic Functionalization and Derivatization Approaches

The functionalization of a pre-existing this compound scaffold or its precursors is a key strategy for creating analogues with diverse properties. The thiophene ring, in particular, is known for its versatility and ease of functionalization. researchgate.net

Selective Halogenation Methods

Selective halogenation is a critical tool for introducing a reactive handle onto the aromatic rings, enabling further cross-coupling or substitution reactions. The positions on both the thiophene and benzene rings can be targeted depending on the reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful and mild method for halogenating aromatic C-H bonds. mdpi.com Using simple halide sources like potassium halides or N-halosuccinimides, along with a suitable photocatalyst, specific positions on an aromatic ring can be halogenated with high regioselectivity. For instance, selective halogenation of bithiophenes has been achieved using 2-halopyridazin-3(2H)-ones under ambient conditions, demonstrating the fine control possible in functionalizing thiophene-based systems. researchgate.net Such methods could be applied to this compound to selectively introduce a bromine or chlorine atom onto the thiophene ring, paving the way for the synthesis of more complex derivatives.

Transformation of the Nitrile Functional Group

The nitrile group (–C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups and molecular architectures. fiveable.menih.gov The high polarity of the carbon-nitrogen triple bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom, is central to its reactivity. fiveable.melibretexts.orgresearchgate.net Key transformations include hydrolysis to carboxylic acids, reduction to amines, reaction with organometallic reagents to form ketones, and participation in cycloaddition reactions to construct complex heterocyclic systems. nih.govchemistrysteps.com

Hydrolysis

The hydrolysis of aryl nitriles like this compound converts the nitrile functionality into a carboxylic acid. This transformation can be effectively carried out under either acidic or basic conditions. chemistrysteps.comwikipedia.org The reaction typically proceeds in two stages: the nitrile is first hydrated to form a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uksemanticscholar.org The mechanism involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukyoutube.com The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com To obtain the free carboxylic acid from this reaction, the resulting solution must be acidified in a subsequent step. chemguide.co.uk While effective, base-catalyzed hydration can sometimes be controlled to selectively produce the amide intermediate, as the second hydrolysis step (amide to carboxylic acid) is often slower. core.ac.uk

Table 1: General Conditions for Hydrolysis of Aryl Nitriles

| Reaction Type | Reagents | Typical Conditions | Primary Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux) | Carboxamide | Carboxylic Acid |

Reduction

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. wikipedia.org This transformation is a fundamental method for synthesizing primary amines from nitriles.

Commonly used reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) over various metal catalysts. wikipedia.org Depending on the reaction conditions, this method can produce either primary or tertiary amines. wikipedia.org

Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), diisopropylaminoborane is capable of reducing a wide variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov Benzonitriles with electron-withdrawing groups tend to react faster than those with electron-donating groups. nih.gov

Under milder conditions with specific reagents, it is possible to achieve a partial reduction to an aldehyde. For instance, using one equivalent of Diisobutylaluminium hydride (DIBAL-H) at low temperatures can convert a nitrile into an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Table 2: Common Reduction Reactions of Aryl Nitriles

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄, then H₂O | Primary Amine (R-CH₂NH₂) | A very common and effective method. libretexts.org |

| H₂ / Metal Catalyst | Primary or Tertiary Amine | Product depends on specific catalysts and conditions. wikipedia.org |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine (R-CH₂NH₂) | Effective for both aliphatic and aromatic nitriles. nih.gov |

Nucleophilic Addition by Organometallic Reagents

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com This reaction provides a valuable route for the synthesis of ketones and involves the formation of a new carbon-carbon bond. libretexts.org

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an intermediate imine anion (or its magnesium salt in the case of Grignard reagents). chemistrysteps.com This intermediate is stable and does not react with a second equivalent of the organometallic reagent. Subsequent hydrolysis of the imine intermediate in an aqueous acidic workup yields the final ketone product. chemistrysteps.comlibretexts.org

Reaction Scheme: R'-CN + R-MgX → [R'(R)C=N-MgX] --(H₃O⁺)--> R'(R)C=O

This method is particularly useful for synthesizing asymmetrical ketones. libretexts.org

Cycloaddition Reactions

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic structures. nih.govresearchgate.net These reactions are powerful tools for constructing complex molecules.

One of the most common types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.net In this reaction, the nitrile (the 2-atom component) reacts with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocycle. nih.govmdpi.com For example, the reaction of an aryl nitrile with benzonitrile N-oxide can yield substituted Δ²-isoxazolines. mdpi.com The regiochemistry of these additions is influenced by the electronic properties of both the nitrile and the 1,3-dipole. mdpi.com

Nitriles can also be involved in other types of cycloadditions, including:

[2+2+2] Cycloaddition: Reaction with two molecules of an alkyne to form substituted pyridines. nih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): Nitriles can act as dienophiles, reacting with a 1,3-diene to form six-membered heterocyclic rings. nih.govresearchgate.net

These cycloaddition strategies highlight the utility of the nitrile group as a key building block in synthetic organic chemistry for the assembly of carbo- and heterocyclic frameworks. nih.govresearchgate.net

After a comprehensive search for scientific literature, detailed experimental data for the specific spectroscopic and diffractional characterization of this compound is not available. While general properties and data for related compounds exist, the specific research findings required to populate the requested article sections for this particular compound could not be located.

Therefore, it is not possible to generate the article with the requested scientifically accurate, detailed research findings and data tables for this compound.

Advanced Spectroscopic and Diffractional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). Analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the unambiguous assignment of each atom within the molecular framework.

For 4-(3-Thienyl)benzonitrile, a complete and experimentally verified NMR spectral assignment is not available in the reviewed scientific literature. While spectral data for related benzonitrile (B105546) and thiophene (B33073) derivatives are abundant, specific experimental values for ¹H and ¹³C chemical shifts and coupling constants for the title compound could not be sourced for this article. Typically, the ¹H NMR spectrum would be expected to show signals corresponding to the seven protons on the benzonitrile and thienyl rings, with characteristic splitting patterns arising from proton-proton interactions. The ¹³C NMR spectrum would display eleven distinct signals, one for each carbon atom in the unique electronic environments of the molecule, including the nitrile carbon.

Without experimental data, a speculative analysis or data from computational predictions would be necessary, which falls outside the scope of presenting established research findings.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. Consequently, critical crystallographic data—such as the crystal system, space group, and unit cell dimensions—are not known. Such a study would reveal the planarity or torsion between the thienyl and benzonitrile rings, which is a key structural parameter influencing the electronic and physical properties of the material. The absence of this data prevents a detailed discussion of the compound's solid-state conformation and packing arrangement.

Quantum Chemical and Computational Modeling Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the ground state geometry and associated energy of molecules. In a prospective study of 4-(3-Thienyl)benzonitrile, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles between the phenyl and thienyl rings. This optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure and stability. Various functionals and basis sets, such as B3LYP/6-311G, are commonly used to achieve a balance between accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Excited States

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states. This analysis would yield information on the electronic transitions, such as the energies required to promote an electron from a lower energy orbital to a higher one (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). The results from TD-DFT calculations are crucial for interpreting UV-visible absorption spectra, predicting the wavelengths of maximum absorption (λmax), and understanding the nature of the electronic excitations (e.g., charge-transfer characteristics).

Simulation of Spectroscopic Signatures

Computational simulations are invaluable for interpreting and predicting experimental spectroscopic data, allowing for a detailed assignment of spectral features to specific molecular motions.

Anharmonic Vibrational Spectroscopy Simulations

While harmonic frequency calculations are standard, simulations that include anharmonic effects provide a more accurate prediction of vibrational spectra (like Infrared and Raman). For this compound, anharmonic calculations would help to more precisely model the positions and intensities of vibrational bands, accounting for phenomena such as overtones and combination bands. This level of theory is particularly important for matching computational spectra with experimental Fourier-transform infrared (FTIR) or Raman spectra, aiding in the unambiguous assignment of fundamental vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the various C-H and C-S vibrations of the thienyl ring.

Mechanistic Studies of Reaction Pathways

Computational chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Analysis of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, such as its synthesis via Suzuki coupling or its subsequent functionalization, computational methods could be used to map out the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. Identifying the transition state structures—the highest energy points along the reaction coordinate—is critical for determining the reaction's activation energy and understanding its kinetics. Techniques like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that a located transition state correctly connects the reactants and products, thus validating the proposed mechanism.

Conformational Analysis and Molecular Dynamics

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining the energy barriers for conversion between them. For this compound, the primary degree of conformational freedom is the rotation around the C-C single bond connecting the thienyl and phenyl rings. The relative orientation of these two rings, defined by the dihedral angle, dictates the extent of π-conjugation and, consequently, the molecule's electronic properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used for conformational analysis. derpharmachemica.comresearchgate.net By systematically rotating the dihedral angle and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable or metastable conformers. For biphenyl-like systems, the most stable conformation is often a compromise between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing effect of steric hindrance between hydrogen atoms on adjacent rings, which favors a twisted structure.

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound This table illustrates the type of data that would be generated from a DFT study. Actual values require a specific computational investigation.

| Parameter | Planar Conformer (0° Dihedral) | Twisted Conformer (~30-40° Dihedral) | Perpendicular Conformer (90° Dihedral) |

|---|---|---|---|

| Relative Energy (kcal/mol) | Transition State | Global Minimum | Rotational Barrier |

| Dipole Moment (Debye) | Value would be calculated | Value would be calculated | Value would be calculated |

| Oscillator Strength (S₀→S₁) | Highest | Intermediate | Lowest (minimal π-conjugation) |

Theoretical Investigations of Intramolecular Charge Transfer (ICT) Phenomena

The electronic structure of this compound, with its donor-acceptor (D-A) architecture, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, the absorption of a photon promotes the molecule to a locally excited (LE) state, which can then relax into a highly polar charge-transfer (CT) state where significant electron density has moved from the donor (thienyl) to the acceptor (benzonitrile). iphy.ac.cnnih.gov

This phenomenon is often associated with dual fluorescence, where emissions from both the LE and CT states are observed. The CT emission is typically highly sensitive to solvent polarity, showing a pronounced red-shift (a shift to longer wavelengths) in more polar solvents. iphy.ac.cn

Theoretical studies are essential to understand the mechanism of ICT. The two most prominent models are:

Twisted Intramolecular Charge Transfer (TICT): This model posits that after initial excitation, the formation of the CT state is coupled with a significant structural change, namely the rotation of the donor group to a conformation perpendicular to the acceptor group. nih.govresearchgate.net This twisting decouples the π-systems, which facilitates a more complete charge separation.

Planar Intramolecular Charge Transfer (PICT): In contrast, this model suggests that the CT state can form in a planar or near-planar geometry, driven by solvent reorganization and specific vibronic couplings.

Computational methods like Time-Dependent DFT (TD-DFT) and other advanced techniques (e.g., RISM-SCF, DFT/MRCI) are used to explore the potential energy surfaces of the excited states. nih.govresearchgate.netdntb.gov.ua These calculations can determine the relative energies of the LE and CT states, the energy barriers between them, and their geometric structures. For this compound, theoretical studies would focus on mapping the excited-state energy as a function of the thienyl-phenyl twist angle to determine whether a twisted or planar geometry is favored for the CT state. Calculations would also predict the excited-state dipole moment, which is expected to be significantly larger in the CT state compared to the ground state or the LE state.

Table 2: Illustrative Theoretical Data for ICT State Investigation in this compound This table illustrates the type of data that would be generated from excited-state calculations. Actual values require a specific computational investigation.

| Property | Ground State (S₀) | Locally Excited (LE) State | Charge-Transfer (CT) State |

|---|---|---|---|

| Geometry (Dihedral Angle) | Twisted (~30-40°) | Planar or near-planar | Twisted (~90°) or Planar (depending on model) |

| Calculated Dipole Moment (Debye) | Moderate | Slightly higher than S₀ | Significantly high |

| Mulliken Charge on Thienyl Group | Near neutral | Slightly positive | Significantly positive |

| Mulliken Charge on Benzonitrile (B105546) Group | Near neutral | Slightly negative | Significantly negative |

Investigation of Advanced Electronic and Optical Properties

Intramolecular Charge Transfer (ICT) Characteristics and Mechanisms

Molecules with a D-π-A structure, such as 4-(3-Thienyl)benzonitrile, are well-known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. iphy.ac.cn When the molecule absorbs a photon, it transitions from the ground state (S₀) to an excited state. Initially, this is often a locally excited (LE) state, where the charge distribution is similar to the ground state. ias.ac.in However, due to the electronic push-pull nature of the molecule, a rapid relaxation to a charge-transfer (CT) state occurs. In this CT state, there is a significant spatial separation of charge, with electron density moving from the thiophene (B33073) donor to the benzonitrile (B105546) acceptor. iphy.ac.cnias.ac.in

The mechanism for this process is often described by models such as the Twisted Intramolecular Charge Transfer (TICT) model. ias.ac.inmdpi.com According to the TICT model, the charge transfer is accompanied by a twisting of the single bond connecting the donor (or acceptor) unit to the π-bridge. ias.ac.in This rotation leads to a state with maximum charge separation and a large dipole moment, which is energetically stabilized in polar environments. iphy.ac.cn The efficiency and dynamics of this ICT process are fundamental to the compound's fluorescence properties.

Solvatochromic Behavior and Solvent Polarity Effects

A direct consequence of the strong ICT character is the compound's solvatochromic behavior—the change in its absorption and emission spectra with the polarity of the solvent. The excited CT state, having a much larger dipole moment than the ground state, is more strongly stabilized by polar solvents. mdpi.com

This differential stabilization leads to the following observable effects:

Absorption Spectra: The absorption band corresponding to the ICT transition may show a slight red shift (bathochromic shift) in more polar solvents. iphy.ac.cn

Emission Spectra: The effect is much more pronounced in the fluorescence spectra. As solvent polarity increases, the emission peak undergoes a significant red-shift because the energy gap between the stabilized CT state and the ground state decreases. mdpi.com

This behavior is often analyzed using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent's polarity function. mdpi.com Molecules with strong ICT, such as thienyl-based push-pull systems, can exhibit dramatic color changes in their emission, from blue or green in nonpolar solvents to orange or red in highly polar solvents. mdpi.com The fluorescence quantum yield also tends to decrease in more polar solvents due to the stabilization of the non-radiative TICT state. mdpi.com

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Properties

The emission behavior of this compound in the aggregated state (e.g., in poor solvent mixtures or as a solid film) determines whether it exhibits Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ).

Aggregation-Caused Quenching (ACQ): This is the more common phenomenon for many planar, π-conjugated fluorophores. In the aggregated state, strong intermolecular π-π stacking interactions form excimers or other non-emissive species, which provide non-radiative decay pathways and quench the fluorescence. hkust.edu.hkresearchgate.net

Aggregation-Induced Emission (AIE): In AIE-active molecules (AIEgens), the opposite occurs. These molecules are typically non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM). nih.gov In solution, the excited state energy is dissipated non-radiatively through the free rotation or vibration of parts of the molecule (e.g., the bond between the thienyl and phenyl rings). In the aggregated state, these motions are physically locked, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence. nih.gov

For a molecule like this compound, the outcome depends on the balance between π-π stacking and the restriction of intramolecular rotations in the solid state. If the planar structure leads to dominant π-stacking, ACQ would be expected. rhhz.net Conversely, if its structure allows for a twisted conformation in the aggregate that restricts rotation without significant π-stacking, it could be AIE-active. nih.gov Experimental investigation, typically by measuring the photoluminescence in THF/water mixtures with increasing water fractions, is required to determine its specific behavior. nih.gov

Determination of Electronic Band Gaps

The electronic band gap is a crucial parameter that defines the energy required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). There are two primary ways to determine this value:

Optical Band Gap (Egopt): This is estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. acs.org The energy at the absorption edge corresponds to the S₀ → S₁ transition and provides a good approximation of the HOMO-LUMO gap.

Electrochemical Band Gap (Egec): This is calculated from the difference between the first oxidation potential (Eox) and the first reduction potential (Ered) measured by electrochemical methods.

The HOMO level is associated with the electron-donating thiophene moiety, while the LUMO level is primarily located on the electron-accepting benzonitrile part. The D-π-A design generally leads to a smaller band gap compared to the individual constituent parts, enabling absorption of lower-energy photons. acs.org

Electrochemical Analysis and Redox Behavior (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a standard technique used to investigate the redox behavior of a compound and to determine its HOMO and LUMO energy levels. mdpi.com In a typical CV experiment, the compound is subjected to a sweeping potential, and the resulting current is measured.

Oxidation Potential (Eox): The potential at which the compound loses an electron (is oxidized) is recorded. The onset of this oxidation wave is used to calculate the energy of the HOMO. A lower oxidation potential indicates that the compound is easier to oxidize and has a higher HOMO energy level.

Reduction Potential (Ered): The potential at which the compound gains an electron (is reduced) is measured. The onset of the reduction wave is used to determine the energy of the LUMO. A less negative reduction potential signifies that the compound is easier to reduce and has a lower LUMO energy level.

The HOMO and LUMO levels can be estimated using empirical formulas that reference a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. acs.org The difference between the HOMO and LUMO levels provides the electrochemical band gap. This data is vital for assessing the compound's stability and its suitability for use in electronic devices, where the energy levels must align properly with those of other materials for efficient charge injection and transport.

Applications in Functional Materials and Advanced Devices

Organic Electronic Devices

The integration of novel organic compounds is crucial for advancing the performance of electronic devices. The thienyl and benzonitrile (B105546) moieties present in 4-(3-Thienyl)benzonitrile are common components in the design of organic semiconductors. However, dedicated studies on the direct application of this specific molecule are not widely available.

Organic Light Emitting Diodes (OLEDs)

There is no significant body of research detailing the use of this compound as a primary emitting or host material in OLEDs. While numerous benzonitrile derivatives and thiophene-containing compounds have been investigated for OLED applications, including as thermally activated delayed fluorescence (TADF) emitters, specific performance metrics for this compound in this role are not found in the scientific literature. nih.govresearchgate.net Research tends to focus on more complex derivatives, such as using 4-thieno[3,2-b]thiophen-3-ylbenzonitrile as a building block for materials that exhibit high quantum yields. nih.govresearchgate.net

Organic Thin-Film Transistors (OTFTs)

The direct application and performance of this compound as the active semiconductor layer in Organic Thin-Film Transistors (OTFTs) have not been reported. The field of organic semiconductors for OTFTs extensively explores thiophene-based oligomers and polymers due to their excellent charge transport properties. However, studies specifically characterizing the mobility, on/off ratio, and threshold voltage for devices based on this compound are absent from the literature.

Organic Photovoltaic (OPV) Devices

In the context of Organic Photovoltaic (OPV) devices, this compound is not commonly cited as a primary donor or acceptor material. Research in this area is focused on designing complex molecules with tailored absorption spectra and energy levels, often incorporating thiophene (B33073) and nitrile groups into larger conjugated systems. There is no available data on the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), or fill factor (FF) for OPV cells that utilize this compound as the active component.

Advanced Photonic Applications

Photonics research often leverages organic molecules with specific photophysical properties. While the combination of a donor-like thiophene ring and an acceptor-like benzonitrile group suggests potential for interesting optical characteristics, dedicated studies on this compound for the following applications are not found.

Fluorescent Viscosity Probes

The use of this compound as a fluorescent viscosity probe is not documented in scientific literature. Molecules designed for this purpose, often called "molecular rotors," typically exhibit fluorescence that is highly sensitive to the viscosity of their environment. While some donor-π-acceptor molecules with nitrile groups can function as viscosity sensors, there are no specific studies that characterize the viscosity-dependent fluorescence of this compound.

Second-Order Nonlinear Optical (NLO) Materials

There is a lack of research investigating the second-order nonlinear optical (NLO) properties of this compound. Materials with significant second-order NLO effects require a non-centrosymmetric arrangement and a large molecular hyperpolarizability (β), often achieved with strong electron donor and acceptor groups connected by a π-conjugated system. While thiophene-based compounds have been explored for NLO applications, the specific second-order NLO coefficients and hyperpolarizability of this compound have not been reported.

Chemical Sensing Technologies

The unique electronic and photophysical properties of conjugated organic molecules, which often feature donor-acceptor structures, make them promising candidates for chemical sensors. The integration of a thiophene ring (an electron-rich donor) and a benzonitrile group (an electron-withdrawing acceptor) in this compound suggests its potential utility in this field. However, the application of this specific molecule in sensing technologies is documented to varying extents across different domains.

Optical Chemosensing Strategies

Optical chemosensors detect chemical species by measuring changes in optical properties such as absorption, fluorescence, or color upon interaction with an analyte. Thiophene-based compounds are often investigated for these applications due to their rich photophysical behavior. nih.gov Despite the potential of its chemical structure, there is currently a lack of specific published research detailing the development or application of this compound in optical chemosensing strategies for detecting molecules or ions.

Electrochromic Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This phenomenon is utilized in applications like smart windows, displays, and mirrors. Conjugated polymers, particularly those containing thiophene units, are a major class of electrochromic materials due to their stability and distinct color changes between neutral and oxidized states. mdpi.commdpi.com However, a review of the available literature indicates no specific studies on the use of this compound as a monomer or precursor for creating electrochromic polymers or its direct integration into electrochromic devices. While related structures containing dithienylpyrrole and benzonitrile moieties have been investigated, data for this compound itself is not present. nih.gov

Supramolecular Assemblies and Porous Materials

The self-assembly of organic molecules into ordered, functional superstructures is a key area of materials science. Porous materials like Covalent Organic Frameworks (COFs) are of particular interest for applications in gas storage, separation, and catalysis.

Supramolecular Chemistry and Self Assembly

Coordination Interactions with Metal Ions and Complexes

The nitrile group of 4-(3-Thienyl)benzonitrile is a potential coordination site for metal ions. Nitriles are known to act as ligands in coordination chemistry, typically binding to metal centers in a monodentate, end-on fashion through the nitrogen lone pair. wikipedia.orgnih.gov The interaction between a metal and a nitrile ligand can be described as a combination of σ-donation from the nitrile to the metal and potential π-back-donation from the metal to the nitrile's π* orbitals. nih.govunibo.it

While specific complexes of this compound with metal ions are not detailed in the reviewed literature, the behavior of other aromatic nitriles in coordination chemistry provides a basis for understanding its potential. For instance, benzonitrile (B105546) and its derivatives form stable complexes with a variety of transition metals, including iron, copper, and palladium. wikipedia.orgunibo.it The strength of the metal-nitrile bond can be influenced by the electronic properties of the substituents on the aromatic ring. nih.gov In the case of this compound, the electron-donating nature of the thienyl group could influence the electron density at the nitrile nitrogen, thereby modulating its coordination affinity.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Functional Group | Potential Coordination Mode | Interacting Atom(s) | Expected Complex Type |

| Nitrile (-C≡N) | Monodentate, end-on | Nitrogen | Simple mononuclear or polynuclear complexes |

| Thiophene (B33073) Ring | π-coordination or S-coordination | Sulfur, π-system | Chelates or bridged complexes (less common) |

| Both Nitrile and Thienyl | Bridging ligand | Nitrogen and Sulfur/π-system | Coordination polymers or metal-organic frameworks |

Host-Guest Chemistry and Molecular Recognition

The aromatic rings and the nitrile group of this compound are well-suited for participating in host-guest interactions. The electron-rich π-systems of the phenyl and thienyl rings can engage in π-π stacking interactions with other aromatic molecules, while the nitrile group can act as a hydrogen bond acceptor.

A recent study on the recognition of various benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, F wikipedia.orgA1-[P(O)Ph]3, provides significant insight into the potential host-guest chemistry of this compound. nih.gov In this study, various benzonitrile derivatives acted as guest molecules, forming key-lock complexes with the host macrocycle. The primary interactions responsible for this molecular recognition were identified as π-π stacking between the benzene (B151609) ring of the guest and a fluorene (B118485) moiety of the host, as well as C-H···N hydrogen bonds where the nitrile group of the guest acts as a hydrogen bond acceptor. nih.gov

The study demonstrated that the host macrocycle could accommodate a wide range of benzonitrile derivatives, forming 1:1 stoichiometric complexes in solution. nih.gov This suggests that this compound, with its prominent benzonitrile fragment, would be a suitable guest for such macrocyclic hosts. The thienyl group might further influence the binding affinity and geometry within the host's cavity.

Table 2: Key Interactions in the Host-Guest Chemistry of Benzonitrile Derivatives

| Interaction Type | Description | Role of Benzonitrile Moiety |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The phenyl ring of the benzonitrile group stacks with aromatic surfaces of the host molecule. |

| C-H···N Hydrogen Bonding | A weak form of hydrogen bonding where a C-H bond acts as the donor and a nitrogen atom as the acceptor. | The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. |

Formation of Two-Dimensional Networks and Polymeric Structures

The rigid, planar-like structure of this compound, combined with its potential for directional intermolecular interactions, makes it a candidate for the formation of ordered two-dimensional (2D) networks and polymeric structures through self-assembly. While direct evidence for the formation of such structures with this compound is not available, studies on related thienothiophene and benzonitrile derivatives offer valuable insights.

For example, a study on 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, a structurally similar molecule, demonstrated its ability to undergo electrochemical polymerization. mdpi.com This process leads to the formation of a polymer film on an electrode surface, indicating that the thienyl-based aromatic system can be activated to form covalent bonds, leading to a polymeric structure. This suggests that this compound could potentially be used as a monomer in the synthesis of conducting polymers.

In the context of non-covalent self-assembly, the intermolecular interactions discussed previously, such as π-π stacking and hydrogen bonding, can drive the formation of extended structures. The directional nature of the C-H···N hydrogen bonds involving the nitrile group, coupled with the stacking of the aromatic rings, could lead to the formation of one-dimensional chains or two-dimensional sheets. The specific arrangement of the molecules in the solid state would be governed by a delicate balance of these non-covalent forces, a principle that is central to the field of crystal engineering.

Mechanistic Insights into Chemical Reactions

Detailed Reaction Mechanism Elucidation for Synthesis

The primary route for synthesizing 4-(3-Thienyl)benzonitrile is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between a thienyl precursor and a benzonitrile (B105546) precursor.

A common pathway involves the reaction of a 3-thienylboronic acid with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) or, alternatively, 4-cyanophenylboronic acid with a 3-halothiophene. The catalytic cycle, which is central to this synthesis, proceeds through three fundamental steps:

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This complex reacts with the aryl halide (e.g., 4-bromobenzonitrile), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar organopalladium(II) complex. libretexts.orgyoutube.com

Transmetalation : The next step involves the transfer of the organic group from the organoboron compound (e.g., 3-thienylboronic acid) to the palladium(II) complex. wikipedia.org For this to occur, the boronic acid must first be activated by a base (e.g., sodium carbonate or potassium fluoride), forming a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and attaching the thienyl group to the palladium center. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (the 4-cyanophenyl and the 3-thienyl) on the palladium(II) complex couple and are eliminated from the metal center, forming the C-C bond of this compound. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

Table 1: Key Intermediates in the Suzuki-Miyaura Synthesis of this compound

| Step | Intermediate Name | General Structure (R¹ = 4-cyanophenyl, R² = 3-thienyl) | Description |

|---|---|---|---|

| Oxidative Addition | Arylpalladium(II) Halide | [Pd(II)(PPh₃)₂(R¹)(X)] | A square planar complex formed after the Pd(0) catalyst inserts into the aryl halide bond. |

| Transmetalation | Diaryl-palladium(II) Complex | [Pd(II)(PPh₃)₂(R¹)(R²)] | Formed after the transfer of the thienyl group from the activated boronic acid to the palladium center. |

Catalytic Principles in Synthesis and Transformation

The synthesis of this compound is heavily reliant on the principles of homogeneous catalysis, specifically using transition metal complexes.

Palladium Catalysis in Cross-Coupling: The success of the Suzuki-Miyaura coupling hinges on the unique properties of the palladium catalyst. researchgate.net Palladium can readily cycle between the 0 and +2 oxidation states, which is the foundation of the catalytic process. youtube.com

Catalyst Precursors and Ligands : While often represented as Pd(0), the active catalyst is typically generated in situ from more stable Pd(II) precursors like Palladium(II) acetate (B1210297) (Pd(OAc)₂), or from Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The ligands, most commonly electron-rich, bulky phosphines (e.g., triphenylphosphine, XPhos), play a critical role. organic-chemistry.org They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity, particularly by promoting the rates of oxidative addition and reductive elimination. youtube.com

Role of the Base : A base is essential in the Suzuki coupling. Its primary role is to activate the organoboron reagent by converting the boronic acid into a more nucleophilic boronate salt, which facilitates the transmetalation step. organic-chemistry.org The choice of base (e.g., K₂CO₃, K₃PO₄, KF) can significantly impact the reaction's efficiency and substrate scope.

Catalytic Hydrogenation for Transformation: Transformations of the nitrile group in this compound can also be achieved through catalytic methods. For instance, the reduction of the nitrile to a primary amine (4-(3-Thienyl)benzylamine) can be performed via catalytic hydrogenation. This process typically uses hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. studymind.co.ukchemguide.co.uk The catalyst provides a surface on which the H₂ molecule is adsorbed and dissociated into reactive hydrogen atoms, which then sequentially add across the carbon-nitrogen triple bond.

Table 2: Catalytic Systems for Synthesis and Transformation

| Process | Catalyst System | Role of Catalyst | Key Parameters |

|---|---|---|---|

| Suzuki-Miyaura Synthesis | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | Facilitates C-C bond formation via a Pd(0)/Pd(II) cycle. libretexts.orgresearchgate.net | Ligand choice, base, solvent, temperature. |

Mechanistic Aspects of Derivatization Reactions for Analytical Applications

For analytical purposes, the nitrile group of this compound can be chemically modified, or "derivatized," to enhance its detectability or improve its chromatographic properties. libretexts.orgresearchgate.net The two most common derivatization reactions for nitriles are hydrolysis and reduction.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid (4-(3-Thienyl)benzoic acid). This transformation is typically carried out under harsh acidic or basic conditions with heating. chemguide.co.uk

Acid-Catalyzed Mechanism : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. chemistrysteps.comjove.com Under continued heating in the acidic solution, the carbonyl oxygen of the amide is protonated, making it susceptible to another nucleophilic attack by water. This ultimately leads to the expulsion of an ammonium (B1175870) ion and the formation of the carboxylic acid. organicchemistrytutor.com

Base-Catalyzed Mechanism : In the presence of a strong base, the highly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide can then undergo further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, and subsequent steps lead to the formation of a carboxylate salt and ammonia (B1221849). An acidic workup is required to protonate the carboxylate to the final carboxylic acid. chemguide.co.uk

Reduction to Primary Amine: The conversion of the nitrile to a primary amine (4-(3-Thienyl)benzylamine) is another important derivatization. This is a reduction reaction, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). studymind.co.ukjove.com

Mechanism with LiAlH₄ : The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The first hydride addition breaks one of the pi bonds of the triple bond, forming an imine anion intermediate. A second hydride addition to the imine carbon results in a dianion. A final aqueous or acidic workup protonates the nitrogen atom twice to yield the primary amine. libretexts.orgchemistrysteps.com

These derivatization reactions convert the relatively nonpolar nitrile into more polar functional groups (carboxylic acid or amine), which can be more easily analyzed by techniques like HPLC or can be further modified with fluorescent tags for enhanced detection. libretexts.org

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 3-Thienylboronic acid |

| 4-Bromobenzonitrile |

| 4-Cyanophenylboronic acid |

| 3-Bromothiophene |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| XPhos |

| 4-(3-Thienyl)benzylamine |

| 4-(3-Thienyl)benzoic acid |

Structure Property Relationships and Rational Molecular Design

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of the 4-(3-Thienyl)benzonitrile framework are highly sensitive to the nature and position of substituent groups. The core structure itself exhibits a donor-π-acceptor (D-π-A) character, with the electron-rich thiophene (B33073) ring acting as the donor and the electron-deficient cyanophenyl group serving as the acceptor. This inherent electronic asymmetry is the foundation upon which more complex properties can be built.

The introduction of additional electron-donating (ED) or electron-withdrawing (EW) substituents allows for precise control over the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating Groups (EDGs): Attaching EDGs, such as triphenylamine (B166846) (TPA), to the π-conjugated backbone generally raises the HOMO energy level. acs.orgresearchgate.net This is because the EDG contributes electron density to the system, making it easier to remove an electron (i.e., lower ionization potential).

Electron-Withdrawing Groups (EWGs): The presence of a strong EWG like the nitrile (-CN) group on the benzonitrile (B105546) moiety is critical for lowering the LUMO energy level and increasing the electron affinity. acs.orgresearchgate.net

The modulation of these energy levels directly impacts the HOMO-LUMO gap (the energy difference between the HOMO and LUMO), which in turn governs the optical and electronic properties of the molecule. A smaller band gap typically leads to a bathochromic (red) shift in the absorption and emission spectra. acs.org

Research on derivatives of the closely related 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN) core, which features an extended thiophene system, provides clear evidence of these substituent effects. When strong donor groups like TPA and bulky luminogens like tetraphenylethylene (B103901) (TPE) are attached, significant shifts in photophysical properties are observed. For instance, while the core TT-CN molecule absorbs at 300 nm, TPA-substituted derivatives show absorption maxima red-shifted to 365 nm and 396 nm. acs.org These modifications create strong intramolecular charge transfer (ICT) characteristics in the excited state, which is a desirable feature for many optoelectronic applications.

The following table summarizes the electronic properties of several derivatives based on the thieno[3,2-b]thiophene-benzonitrile core, illustrating the impact of different substituents.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) |

| TT-TPA | -5.50 | -2.62 | 2.88 |

| TT-TPE | -5.80 | -2.78 | 3.02 |

| TPA-TT-TPA | -5.24 | -2.61 | 2.63 |

| TPE-TT-TPE | -5.53 | -2.74 | 2.79 |

| TPA-TT-TPE | -5.22 | -2.52 | 2.70 |

| Data sourced from electrochemical and optical measurements of thieno[3,2-b]thiophene-benzonitrile derivatives in solution. acs.org |

Design Principles for Tunable Optical and Electronic Responses

The ability to tune the optical and electronic responses of materials derived from this compound relies on strategic molecular design principles. The most effective of these is the application of the donor-π-acceptor (D-π-A) concept. researchgate.netmdpi.com This approach involves connecting electron-donating and electron-withdrawing units through a π-conjugated bridge.

In this molecular architecture:

The Donor (D) unit, such as the thienyl group or more powerful donors like TPA, is responsible for increasing the HOMO energy level. acs.orgresearchgate.net

The Acceptor (A) unit, the benzonitrile moiety, effectively lowers the LUMO energy level. acs.orgresearchgate.net

The π-Bridge (the bond connecting the two rings) facilitates electronic communication between the donor and acceptor, enabling charge transfer upon photoexcitation.

By carefully selecting the strength and placement of the donor and acceptor units, the HOMO-LUMO gap can be precisely engineered. researchgate.net This tuning is the key to controlling the material's color of absorption and emission. For example, strengthening the donor and/or acceptor groups leads to a smaller energy gap and, consequently, a shift of the optical response to longer wavelengths (from blue to red). This principle allows for the creation of a portfolio of materials with a wide range of colors from a single molecular core.

This rational design is crucial for applications in organic light-emitting diodes (OLEDs), where the HOMO and LUMO levels must be aligned with the work functions of the electrodes to ensure efficient charge injection and transport. acs.org For instance, the HOMO level should be close to the work function of the anode for efficient hole injection, while the LUMO level should match the cathode's work function for electron injection. The D-π-A design principle provides a powerful tool for achieving this necessary energy-level matching.

Impact of Molecular Conformation and Stereochemistry on Functionality

The three-dimensional arrangement of atoms in a molecule—its conformation and stereochemistry—plays a critical role in its ultimate function. For this compound, the key conformational parameter is the dihedral angle (torsion angle) between the planes of the thiophene and benzonitrile rings. This angle dictates the degree of electronic communication, or π-conjugation, between the two aromatic systems.

A planar conformation (dihedral angle near 0°) maximizes the overlap of p-orbitals between the rings, leading to the most effective π-conjugation. This enhances electronic delocalization, which typically results in a smaller HOMO-LUMO gap and red-shifted optical spectra.

A twisted conformation (dihedral angle approaching 90°) disrupts p-orbital overlap, effectively decoupling the two aromatic units electronically. This leads to properties more akin to the individual thiophene and benzonitrile fragments, with a larger energy gap and blue-shifted spectra.

In a related crystal structure of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, the dihedral angle between the phenyl and the fused thiophene ring system was found to be 18°, indicating a nearly planar structure that allows for good π-conjugation throughout the molecule. acs.org The introduction of bulky substituents adjacent to the inter-ring bond can force a greater twist in the molecule, providing a mechanism to control the degree of conjugation and, therefore, the electronic properties.

Furthermore, the spatial relationship between different functional groups within a molecule can determine its reactivity and functionality. Studies on other substituted thienyl systems have shown that the distance between reactive groups, as determined by the molecular conformation, can dictate the outcome of chemical reactions. mdpi.com A conformation that brings two groups into close proximity may favor an intramolecular reaction, while a conformation that holds them far apart may allow for other processes, such as intermolecular reactions or rearrangements, to dominate. mdpi.com This principle highlights how subtle changes in molecular shape can have a profound impact on the material's chemical behavior and performance.

Engineering of π-Conjugation Pathways for Enhanced Performance

The performance of optoelectronic materials is fundamentally tied to the extent and efficiency of their π-conjugation pathways. Engineering these pathways in molecules based on the this compound scaffold is a primary strategy for enhancing their properties. nih.gov

One of the most effective methods for enhancing performance is to extend the π-conjugated system. This can be achieved in several ways:

Annulation (Ring Fusion): Fusing thiophene rings together to form structures like thieno[3,2-b]thiophene (B52689) creates a more rigid, planar, and extensively conjugated core compared to simply linking individual thiophene rings. researchgate.netnih.gov This increased planarity and rigidity enhances intermolecular S---S interactions and improves charge transport in the solid state.

Extending the π-Bridge: Inserting additional conjugated units, such as vinylene (-CH=CH-) or ethynylene (-C≡C-), between the donor and acceptor moieties can lengthen the conjugation path.

Extending the π-conjugation generally leads to a more delocalized HOMO and LUMO, which reduces the energy gap. researchgate.net This has a direct and predictable impact on the optical properties, causing a bathochromic shift in both absorption and emission spectra. A study on a 4-thieno[3,2-b]thiophen-3-ylbenzonitrile derivative showed that the C3–C4 single-bond distance connecting the benzonitrile and the thieno-thiophene unit was 1.47(2) Å, a length that indicates significant π-conjugation is present across the entire molecular backbone. acs.org By rationally designing and engineering these conjugation pathways, researchers can create materials with optimized light absorption/emission profiles and superior charge carrier mobility for high-performance electronic devices.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

Future synthetic research is expected to move beyond traditional methods towards more efficient, sustainable, and versatile strategies for creating 4-(3-Thienyl)benzonitrile and its derivatives. The focus will likely be on methodologies that offer higher yields, greater functional group tolerance, and alignment with the principles of green chemistry.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: While Suzuki and similar cross-coupling reactions are standard, future work will likely leverage more advanced catalytic systems. For instance, Ni- and Pd-catalyzed multimetallic cross-Ullmann coupling of heteroaryl halides with triflates is a promising avenue for forging the challenging biheteroaryl bond. nih.gov These methods could enable the coupling of previously unreactive or sensitive substrates, expanding the library of accessible derivatives.

C-H Activation/Functionalization: Direct arylation of the thiophene (B33073) ring via C-H activation is a highly atom-economical approach. Future research could focus on developing regioselective C-H arylation protocols that avoid the need for pre-functionalized starting materials (like bromo-thiophenes), thereby shortening synthetic sequences and reducing waste.

Green Chemistry Approaches: The integration of green chemistry principles is a significant emerging opportunity. This includes the use of aqueous solvent systems, biodegradable solvents, or solvent-free conditions. acs.orgwjpmr.com Methodologies employing recyclable catalysts, such as ionic liquids that can act as both solvent and catalyst, could dramatically reduce the environmental impact of synthesis. researchgate.netrsc.org Microwave-assisted synthesis is another area that can accelerate reaction times and improve energy efficiency. organic-chemistry.org

| Synthetic Methodology | Potential Advantages for Future Research | Related Compounds Synthesized |

| Multimetallic Cross-Ullmann Coupling | High generality for a wide range of heteroaryl halides and triflates. nih.gov | 2,3'-bipyridine, various biheteroaryls. nih.gov |

| Direct C-H Arylation | High atom economy, avoids pre-functionalization, reduces waste. organic-chemistry.org | Arylated heterocycles (e.g., oxazoles, pyridine (B92270) oxides). organic-chemistry.org |

| Aqueous Phase Suzuki Coupling | Use of biodegradable and non-toxic solvents, facile product separation. acs.org | Thiophene- and furan-containing biaryls. acs.org |

| Ionic Liquid-Mediated Synthesis | Eliminates metal catalysts, simplifies separation, catalyst is recyclable. researchgate.net | Aromatic and heteroaromatic nitriles. researchgate.net |

Expansion into New Application Domains

While this compound is a known precursor in materials science, its unique electronic and structural features suggest potential in several other cutting-edge domains. Future research will likely focus on exploiting these properties to design molecules for new and sophisticated applications.

Medicinal Chemistry and Chemical Biology: The thiophene nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs. mdpi.comnih.gov Thiophene-based compounds have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net Recent studies have highlighted that thienyl-acrylonitrile derivatives can act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, with high efficacy against hepatoma cells. mdpi.com Future work could systematically modify the this compound scaffold to develop new kinase inhibitors or other targeted therapeutics.

Organic Electronics and Optoelectronics: Beyond its foundational role, derivatives of this compound are being explored in advanced materials. By attaching functional groups like triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE), researchers have created novel materials with properties like dual emission and positive solvatochromism, making them suitable for Organic Light-Emitting Diodes (OLEDs). acs.org Future opportunities lie in designing derivatives for applications in organic solar cells, field-effect transistors, and non-linear optical materials. researchgate.netresearchgate.net

Chemosensors: The inherent fluorescence of many thiophene-based π-conjugated systems provides an opportunity to develop novel chemosensors. By functionalizing the benzonitrile (B105546) or thiophene rings with specific receptors, it may be possible to design molecules that exhibit a change in their optical properties (e.g., fluorescence quenching or enhancement) upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules.

Integration of Advanced Experimental and Computational Techniques

The synergy between advanced experimental characterization and high-level computational modeling presents a significant opportunity to accelerate the discovery and optimization of this compound-based systems.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the geometric, electronic, and optical properties of molecules before they are synthesized. acs.orgtaylorfrancis.com Future research will increasingly rely on these in-silico techniques to design molecules with tailored properties, such as specific absorption/emission wavelengths, charge transport characteristics, or binding affinities to biological targets. This "materials-by-design" approach can rationalize structure-property relationships and guide synthetic efforts, saving significant time and resources. taylorfrancis.com

Advanced Spectroscopic and Microscopic Characterization: A deep understanding of how molecular structure translates to bulk properties is crucial. Advanced techniques like X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS) can provide detailed information about the energetics at organic-metal or organic-organic interfaces, which is critical for designing efficient electronic devices. uni-tuebingen.de In-situ and operando analysis, which characterize materials under actual operating conditions, will offer unprecedented insights into device physics and degradation mechanisms. journalwjarr.com Techniques like Scanning Electron Microscopy (SEM) are already used to clarify surface morphology of materials derived from this compound. researchgate.net

| Technique | Application in Future Research | Insights Gained |

| Density Functional Theory (DFT) | Predict electronic structure, optical properties, and reactivity of novel derivatives. | Guidance for molecular design, understanding of structure-property relationships. taylorfrancis.com |

| Photoelectron Spectroscopy (XPS/UPS) | Characterize the energy-level alignment at interfaces in electronic devices. uni-tuebingen.de | Optimization of charge injection/extraction layers in OLEDs and solar cells. uni-tuebingen.de |

| In-situ/Operando Analysis | Monitor structural and electronic changes in materials during device operation. journalwjarr.com | Understanding of performance, stability, and failure mechanisms. journalwjarr.com |

| Raman Spectroscopy | Provide information on molecular vibrations and structural features in different environments. rroij.com | Confirmation of molecular structure and purity, analysis of intermolecular interactions. |

Interdisciplinary Research in Materials Science and Medicinal Chemistry

The most groundbreaking opportunities for this compound may lie at the intersection of traditionally separate fields. The dual potential of thiophene-based systems in both materials and biological applications invites a multidisciplinary approach.

Future interdisciplinary research could focus on:

Bioelectronics and Biosensors: Combining the electronic properties of the this compound core with the specificity of biological recognition elements could lead to novel biosensors. For example, derivatives could be designed to functionalize the surface of a transistor, where the binding of a target biomolecule would modulate the electronic signal.

Theranostics: This emerging medical field combines therapy and diagnostics. A single molecule based on the this compound scaffold could be developed to be both a fluorescent imaging agent (to diagnose and locate diseased tissue) and a therapeutic agent (e.g., a kinase inhibitor).

Smart Materials for Drug Delivery: Polymers derived from functionalized this compound could be engineered into "smart" materials that release a therapeutic payload in response to a specific stimulus (e.g., light, pH change). The inherent electronic properties of the polymer backbone could be used to trigger or monitor the release process.

By fostering collaboration between synthetic chemists, materials scientists, computational chemists, and biologists, the full potential of the this compound scaffold can be realized, leading to innovations across a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Thienyl)benzonitrile, and what are their respective advantages?

- Methodological Answer : A widely applicable method involves cross-coupling reactions , such as Suzuki-Miyaura coupling, between halogenated benzonitrile derivatives (e.g., 4-bromobenzonitrile) and thienylboronic acids. For example, nickel- or palladium-catalyzed coupling under inert atmospheres (e.g., N₂) at 80–100°C in polar aprotic solvents (e.g., DMF) yields the target compound . Alternative routes include thioether formation via nucleophilic aromatic substitution, where a thiophene derivative reacts with a benzonitrile precursor in the presence of a base (e.g., K₂CO₃) . Advantages of cross-coupling include high regioselectivity, while thioether routes may offer cost efficiency for specific substrates.

Q. How can researchers characterize the molecular structure of this compound to confirm its purity and configuration?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the connectivity of the thienyl and benzonitrile moieties. For instance, aromatic protons in the benzonitrile ring typically appear as doublets (δ 7.6–8.2 ppm), while thienyl protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 185.24 for C₁₁H₇NS) .

- FTIR : A sharp C≡N stretch near 2220 cm⁻¹ and C–S vibrations (~680 cm⁻¹) validate functional groups .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain between the aromatic systems .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation.

- Hazard Mitigation : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in analyzing the electronic properties of this compound, and how can they be addressed using computational and experimental methods?

- Methodological Answer : The electron-withdrawing nitrile group and electron-rich thienyl moiety create a push-pull system, complicating charge-transfer analysis.